Cas no 964-42-1 (1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid)

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid structure
964-42-1 structure
Product name:1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid
CAS No:964-42-1
MF:C16H12N2O2
MW:264.278683662415
MDL:MFCD00277726
CID:1002002
PubChem ID:1051926

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,5-diphenyl-2h-pyrazole-3-carboxylic acid
    • 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid
    • 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid (ACI)
    • Pyrazole-5-carboxylic acid, 1,3-diphenyl- (7CI, 8CI)
    • 1,3-Diphenylpyrazole-5-carboxylic acid
    • 2,5-Diphenylpyrazole-3-carboxylic acid
    • 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-
    • Cambridge id 5107746
    • F10416
    • STL146844
    • 964-42-1
    • NS-04150
    • DTXSID90359998
    • SCHEMBL3260907
    • CS-0136776
    • BBL028485
    • 1,3-diphenyl-1H-pyrazole-5-carboxylicacid
    • Z56855706
    • AB00073838-01
    • MFCD00277726
    • DB-028940
    • ALBB-028269
    • AKOS000271303
    • 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid
    • MDL: MFCD00277726
    • Inchi: 1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20)
    • InChI Key: QRARAAONIFSAIX-UHFFFAOYSA-N
    • SMILES: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)O

Computed Properties

  • Exact Mass: 264.09
  • Monoisotopic Mass: 264.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.1A^2

Experimental Properties

  • Density: 1.23
  • Boiling Point: 496.2°C at 760 mmHg
  • Flash Point: 253.9°C
  • Refractive Index: 1.639
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Security Information

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM331404-5g
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid
964-42-1 95%+
5g
$*** 2023-05-04
TRC
B432565-500mg
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid
964-42-1
500mg
$ 230.00 2022-06-07
abcr
AB200964-500 mg
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid, 95%; .
964-42-1 95%
500MG
€39.30 2022-03-04
Fluorochem
023810-5g
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid
964-42-1 95%
5g
£389.00 2022-02-28
Chemenu
CM331404-250mg
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid
964-42-1 95%+
250mg
$*** 2023-05-04
Aaron
AR005V9Y-100mg
2,5-Diphenyl-2H-pyrazole-3-carboxylic acid
964-42-1 98%
100mg
$5.00 2025-01-23
Aaron
AR005V9Y-250mg
2,5-Diphenyl-2H-pyrazole-3-carboxylic acid
964-42-1 98%
250mg
$6.00 2025-01-23
Aaron
AR005V9Y-5g
2,5-Diphenyl-2H-pyrazole-3-carboxylic acid
964-42-1 98%
5g
$81.00 2025-01-23
1PlusChem
1P005V1M-1g
2,5-DIPHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID
964-42-1 98%
1g
$66.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X193719A-1g
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid
964-42-1 0.98
1g
¥250.2 2024-07-24

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ;  0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, neutralized, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 80 °C; 80 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Reference
New Analogues of (E)-β-Farnesene with Insecticidal Activity and Binding Affinity to Aphid Odorant-Binding Proteins
Sun, Yufeng; Qiao, Huili; Ling, Yun; Yang, Shaoxiang; Rui, Changhui; et al, Journal of Agricultural and Food Chemistry, 2011, 59(6), 2456-2461

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
4,5-Dihydroisoxazoles. Part 5. Addition reactions of diazoalkanes, nitrile imines, and nitrile oxides to 3-aryl-4-methylene-5-morpholino-4,5-dihydroisoxazoles
Ballabio, Marzia; Dalla Croce, Piero; Massari, Valeria; Pocar, Donato; Riva, Alberto; et al, Journal of Chemical Research, 1983, (6), 140-1

Synthetic Circuit 3

Reaction Conditions
Reference
Addition reactions to conjugated oxo-enynes. IV. Reactions of nitrile N-oxides and diphenylnitrilimine with pent-1-en-4-yn-3-one, hex-1-en-4-yn-3-one, hex-2-en-5-yn-4-one, and hept-2-en-5-yn-4-one
Bondarev, G. N.; Ryzhov, V. A.; Chistokletov, V. N.; Petrov, A. A., Zhurnal Organicheskoi Khimii, 1967, 3(5), 821-6

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids
Herrera, Alberto Gomez; Schmitt, Etienne; Panossian, Armen ; Vors, Jean-Pierre; Pazenok, Sergii; et al, Journal of Fluorine Chemistry, 2018, 214, 17-23

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Preparation of (diphenylpyrazolyl)carbohydrazides as pesticide
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Formic acid ;  10 h, 40 °C
Reference
Acid- and base-catalyzed modifications of 3-[aryl(hetaryl)hydrazinylidene]-3H-furan-2-ones
Maksimov, E. A.; Mayorova, O. A.; Yegorova, A. Yu., Russian Journal of Organic Chemistry, 2015, 51(9), 1305-1307

Synthetic Circuit 7

Reaction Conditions
Reference
1,3-Dipolar cycloadditions. 90. Diphenylnitrilimine and substituted butadienes; substituent effects and rate of cycloaddition
Fliege, Werner; Huisgen, Rolf; Kolbeck, Winfried; Weberndoerfer, Volkmar, Chemische Berichte, 1983, 116(10), 3438-60

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline
Lei, Peng; Zhang, Xuebo; Xu, Yan; Xu, Gaofei; Liu, Xili; et al, Chemistry Central Journal, 2016, 10,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  15 min, 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita-Baylis-Hillman carbonates
Wang, Kai-Kai; Li, Yan-Li; Jing, Jun; Chen, Rongxiang; Zhao, Na-Na; et al, Organic & Biomolecular Chemistry, 2022, 20(34), 6923-6930

Synthetic Circuit 10

Reaction Conditions
Reference
The fragmentation of 2,3-dihydroisothiazol-3-one 1,1-dioxide derivatives: a novel cheletropic process
Burri, Kaspar F., Chimia, 1992, 46(7-8), 335-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water
Reference
The effect of 1,3-diphenylpyrazolecarboxylic acid derivatives on the hepatic cytochrome P-450 system
Khlopushina, T. G.; Krinskaya, A. V.; Kirsanova, Z. D.; Zykov, D. A.; Zagorevskii, V. A., Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(11), 10-13

Synthetic Circuit 12

Reaction Conditions
Reference
Benzoylpropiolic acid in a nucleophilic addition reaction
Bol'shedvorskaya, R. L.; Pavlova, G. A.; Alekseeva, N. V.; Vereshchagin, L. I., Zhurnal Organicheskoi Khimii, 1977, 13(11), 2317-20

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  0 °C; 1 h, pH 7, 0 °C; 2 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  60 °C → 80 °C; 2 h, 80 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Reference
Design, synthesis and biological activity of E-β-farnesene analogues containing pyrazole-carboxamide
Sun, Yufeng; Li, Yongqiang; Ling, Yun; Yu, Honglian; Yang, Shaoxiang; et al, Youji Huaxue, 2011, 31(9), 1425-1432

Synthetic Circuit 14

Reaction Conditions
Reference
1,3-Dipolar cycloaddition to unsaturated compounds. Reaction of 2-methoxy-1,3-butadiene with nitrylimines
Kheruze, Yu. I.; Chistokletov, V. N.; Petrov, A. A., Zhurnal Organicheskoi Khimii, 1976, 12(6), 1332-7

Synthetic Circuit 15

Reaction Conditions
Reference
1,3-Dipolar cycloadditions. XXXIII. Differences in the reactivity of substituted nitrilimines
Huisgen, Rolf; Adelsberger, Klaus; Aufderhaar, Ernst; Knupfer, Hans; Wallbillich, Guenter, Monatshefte fuer Chemie, 1967, 98(4), 1618-50

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Raw materials

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Preparation Products

1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Related Literature

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